PG is significantly more abundant in the blood plasma than propranolol itself [1]. This is because PG is less readily eliminated from the body and acts as a storage pool for propranolol, allowing for a sustained release of the drug [1]. Studying PG levels helps researchers understand the pharmacokinetics of propranolol, which is the study of how a drug is absorbed, distributed, metabolized, and excreted in the body [2].
PG can be deconjugated (converted back to propranolol) by enzymes in other species, including dogs [3]. This suggests that PG might contribute to drug interactions in humans, where one drug affects the metabolism of another. Research on PG's deconjugation potential helps scientists understand potential interactions between propranolol and other medications.
Some studies suggest that PG might possess independent pharmacological activity, meaning it might have therapeutic effects beyond simply serving as a propranolol storage pool [4]. However, more research is required to confirm this and determine if PG could be developed as a separate therapeutic agent.
Propranolol glucuronide is a significant metabolite of propranolol, which is a non-selective beta-adrenergic receptor antagonist extensively used in treating various cardiovascular conditions, including hypertension and anxiety. The formation of propranolol glucuronide occurs through phase II metabolism, specifically via glucuronidation, where propranolol is conjugated with glucuronic acid. This reaction enhances the solubility of the drug, facilitating its excretion from the body and reducing its pharmacological activity .
Propranolol glucuronide primarily undergoes hydrolysis and conjugation reactions:
Propranolol glucuronide plays a crucial role in the detoxification and elimination of propranolol. It is primarily involved in detoxification pathways within hepatocytes, influencing cellular processes such as gene expression and cellular metabolism. The compound's formation is catalyzed by uridine 5'-diphospho-glucuronosyltransferase enzymes, which are influenced by genetic variations and environmental factors .
The synthesis of propranolol glucuronide can be achieved through enzymatic glucuronidation using liver microsomes or recombinant UGTs. The typical procedure involves:
In industrial settings, bioreactors containing liver microsomes or recombinant UGTs are employed for large-scale production, with continuous monitoring to optimize yield.
Propranolol glucuronide has several applications in scientific research:
Research indicates that various UGT isoforms are involved in the glucuronidation process of propranolol. Specifically, UGT1A7, UGT1A9, UGT1A10, and UGT2A1 have been identified as key players in this metabolic pathway. The stereoselectivity observed during glucuronidation suggests that different isoforms preferentially act on either (R)- or (S)-propranolol .
Propranolol glucuronide can be compared with other related compounds that also undergo glucuronidation. Here are some notable examples:
Propranolol glucuronide stands out due to its role as a primary metabolite that facilitates the elimination of propranolol from the body while also influencing its pharmacokinetic profile. Its formation through specific UGT isoforms highlights its importance in understanding drug metabolism and individual responses to treatment.
Propranolol glucuronide is characterized by the molecular formula C22H29NO8, representing a glucuronide conjugate of the beta-blocker propranolol [1]. This compound has a molecular weight of 435.5 g/mol, as determined through various analytical techniques and reported in multiple chemical databases [2]. The exact monoisotopic mass of propranolol glucuronide has been established as 435.189 Da through high-resolution mass spectrometry, which provides a precise measurement for identification purposes in analytical studies [3].
The molecular composition of propranolol glucuronide reflects its structure as a phase II metabolite formed through the conjugation of propranolol with glucuronic acid [1] [2]. This conjugation occurs via a glycosidic bond between the hydroxyl group of propranolol and the anomeric carbon of glucuronic acid [5]. The resulting compound contains multiple functional groups, including hydroxyl groups, a carboxylic acid moiety, an ether linkage, and a secondary amine, all contributing to its overall molecular mass and chemical behavior [1] [3].
Property | Value |
---|---|
Molecular Formula | C22H29NO8 |
Molecular Weight | 435.5 g/mol |
Exact Mass | 435.189 Da |
CAS Number | 66322-66-5 |
The two-dimensional structure of propranolol glucuronide reveals the spatial arrangement of atoms within the molecule when represented on a flat surface [1]. This representation shows the connection between the propranolol moiety and the glucuronic acid component through a beta-glycosidic bond [6]. The propranolol portion contains a naphthalene ring system connected to a propanol chain bearing an isopropylamine group [1] [3]. The glucuronic acid portion features a pyranose ring with hydroxyl groups at positions 2, 3, and 4, and a carboxylic acid group at position 6 [1].
The 2D structure analysis indicates that the glycosidic linkage occurs specifically at the hydroxyl group of propranolol, forming an ether bond with the anomeric carbon of glucuronic acid [6]. This linkage is crucial for understanding the compound's chemical behavior and metabolic fate [5]. The naphthalene ring system provides rigidity to one part of the molecule, while the glucuronic acid moiety introduces multiple chiral centers that contribute to the compound's stereochemical complexity [1] [6].
The IUPAC name of propranolol glucuronide, (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid, reflects this complex structure with specific stereochemical designations [4]. The systematic nomenclature provides a precise description of the atomic connectivity and spatial arrangement within the molecule [1] [4].
The three-dimensional conformation of propranolol glucuronide is more complex than its 2D representation due to the presence of multiple chiral centers and rotatable bonds [1] [7]. The glucuronic acid portion adopts a chair conformation typical of pyranose rings, with the hydroxyl groups positioned equatorially to minimize steric interactions [7]. The beta-glycosidic linkage between propranolol and glucuronic acid influences the overall spatial arrangement of the molecule [6].
Conformational analysis reveals that propranolol glucuronide can exist in multiple conformational states due to rotation around single bonds, particularly in the propanol chain connecting the naphthalene ring to the isopropylamine group [7]. These conformational variations contribute to the compound's interaction with biological systems, including binding to enzymes involved in its metabolism and elimination [5] [11].
The 3D structure of propranolol glucuronide has been studied using computational methods, including molecular modeling and quantum mechanical calculations [7]. These studies have provided insights into the preferred conformations of the molecule in different environments, such as aqueous solutions and when bound to enzymes [5]. The conformational flexibility of propranolol glucuronide is an important factor in its physicochemical properties and biological behavior [7] [11].
Propranolol glucuronide exists as two enantiomeric forms, R(+) and S(-), due to the chiral center in the propranolol moiety [5] [11]. These enantiomers differ in their three-dimensional arrangement of atoms around the chiral carbon atom in the propanol chain [11]. The R(+)-propranolol glucuronide and S(-)-propranolol glucuronide exhibit distinct pharmacokinetic properties and metabolic behaviors [11] [17].
Research has demonstrated that S(-)-propranolol glucuronide typically shows higher plasma concentrations and longer elimination half-lives compared to the R(+) enantiomer in humans [11]. This stereoselectivity in pharmacokinetics is attributed to differences in the rates of formation and elimination of the two enantiomers [5] [11]. Interestingly, the stereoselectivity in glucuronidation varies between species, with humans showing preferential glucuronidation of S(-)-propranolol, while rats exhibit faster glucuronidation of the R(+) enantiomer [11] [20].
The enantiomeric forms of propranolol glucuronide can be distinguished using chromatographic techniques, with R(+)-propranolol glucuronide typically eluting earlier (K' = 9.5) than the S(-) enantiomer under standard chromatographic conditions [11] [13]. This difference in chromatographic behavior facilitates the separation and quantification of the two enantiomers in biological samples [13] [17].
The glucuronidation of propranolol introduces additional stereochemical complexity due to the multiple chiral centers in the glucuronic acid moiety [6] [13]. The combination of the chiral center in propranolol with the five chiral centers in glucuronic acid results in diastereomeric relationships between the various forms of propranolol glucuronide [13]. These diastereomers have distinct physical and chemical properties, unlike enantiomers, which have identical properties except for their interaction with chiral environments [6] [13].
The diastereomeric forms of propranolol glucuronide have been synthesized and characterized to study their properties and metabolic fates [13]. The stereochemistry of the glycosidic linkage has been determined using 400-MHz 1H nuclear magnetic resonance spectroscopy, which provides information about the spatial arrangement of atoms around the anomeric carbon [13]. The beta configuration of the glycosidic linkage is predominant in naturally occurring propranolol glucuronide [6] [13].
Studies have shown that the diastereomeric forms of propranolol glucuronide exhibit different rates of formation and elimination, contributing to the overall stereoselectivity observed in propranolol metabolism [11] [13]. The enzymes involved in glucuronidation, particularly uridine diphosphate-glucuronosyltransferases, show varying degrees of selectivity for the different stereoisomers of propranolol [17] [23].
Propranolol glucuronide demonstrates enhanced water solubility compared to its parent compound propranolol, primarily due to the addition of the hydrophilic glucuronic acid moiety [3] . This increased hydrophilicity facilitates the compound's excretion through urine and bile [9]. The solubility profile indicates that propranolol glucuronide is readily soluble in water and polar organic solvents such as dimethyl sulfoxide and methanol [14].
The partition coefficient (LogP) of propranolol glucuronide has been determined to be approximately 0.88, significantly lower than that of propranolol itself [3]. This lower LogP value reflects the increased hydrophilicity of the glucuronide conjugate and its preference for the aqueous phase in a two-phase system [3] . The addition of the glucuronic acid moiety introduces multiple hydroxyl groups and a carboxylic acid function, all of which contribute to increased hydrogen bonding capacity and reduced lipophilicity [3].
The solubility characteristics of propranolol glucuronide are important for understanding its pharmacokinetic behavior, including absorption, distribution, and elimination processes [9]. The increased water solubility facilitates renal excretion, which is a major elimination pathway for this metabolite [9] [11].
The acid-base properties of propranolol glucuronide are influenced by the presence of both acidic and basic functional groups within the molecule [1] [3]. The carboxylic acid group of the glucuronic acid moiety contributes acidic character, while the secondary amine in the propranolol portion provides basic properties [1]. The precise pKa values for propranolol glucuronide have not been fully determined in the available literature, but they are expected to differ from those of propranolol due to the structural modifications introduced by glucuronidation [3].
The acid-base behavior of propranolol glucuronide affects its ionization state at different pH values, which in turn influences its solubility, membrane permeability, and protein binding [3]. At physiological pH, the carboxylic acid group is likely to be ionized (deprotonated), contributing to the compound's overall negative charge and increased water solubility [1] [3].
Understanding the pKa values of propranolol glucuronide is important for predicting its behavior in biological systems and for developing analytical methods for its detection and quantification [3]. The ionization state of the molecule affects its retention behavior in chromatographic systems and its response in mass spectrometric analyses [13] [18].
The topological polar surface area (TPSA) of propranolol glucuronide has been calculated to be approximately 137.71 Ų [3]. This parameter represents the sum of the surface areas occupied by polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms [10]. The relatively high TPSA value for propranolol glucuronide reflects the presence of multiple polar functional groups, including hydroxyl groups, a carboxylic acid moiety, and a secondary amine [3] [10].
The TPSA value provides insights into the compound's ability to permeate biological membranes [10]. Molecules with a TPSA greater than 140 Ų typically show poor permeability across cell membranes, while those with a TPSA less than 90 Ų are more likely to penetrate the blood-brain barrier [10]. With a TPSA of approximately 137.71 Ų, propranolol glucuronide is expected to have limited membrane permeability, consistent with its role as a metabolite destined for excretion rather than distribution to tissues [3] [10].
The TPSA of propranolol glucuronide contributes to its overall physicochemical profile and helps explain its pharmacokinetic behavior, particularly its limited reabsorption in the renal tubules and its preferential excretion in urine [9] [10].
Propranolol glucuronide exhibits varying stability under different environmental conditions, particularly with respect to pH and temperature [25]. Studies have shown that propranolol glucuronide, like its parent compound, is most stable at acidic pH (around pH 3) and undergoes more rapid decomposition in alkaline solutions [25]. This pH-dependent stability is attributed to the susceptibility of the glycosidic bond to hydrolysis under basic conditions [25].
Temperature also affects the stability of propranolol glucuronide, with higher temperatures accelerating degradation processes [25]. For long-term storage, propranolol glucuronide is typically maintained at low temperatures (0 to -20°C) to minimize degradation [14]. The lyophilized solid form is generally preferred for storage due to its enhanced stability compared to solutions [14] [25].
The stability profile of propranolol glucuronide has implications for its handling in analytical procedures and for interpreting its presence and concentration in biological samples [25]. Sample preparation and storage conditions must be carefully controlled to prevent degradation that could lead to inaccurate results [14] [18].
Condition | Stability Characteristics |
---|---|
pH Effect | Most stable at acidic pH (around pH 3); Decomposes rapidly in alkaline solutions |
Temperature Effect | Susceptible to temperature-induced degradation; Specific degradation rates not fully characterized |
Storage Recommendation | Store at 0 to -20°C; Avoid alkaline conditions; Lyophilized solid form preferred for long-term storage |
Propranolol glucuronide exhibits distinctive spectroscopic properties that facilitate its identification and structural characterization [13] [18]. Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the compound's structure, particularly the stereochemistry of the glycosidic linkage [13]. The 1H NMR spectrum shows characteristic signals for the glucuronic acid moiety, including the anomeric proton, which appears as a doublet due to coupling with the adjacent proton [13]. The stereochemistry of the glycosidic linkage can be determined from the coupling constant of the anomeric proton, with a value of approximately 7-8 Hz indicating a beta configuration [13].
Mass spectrometry is another important technique for characterizing propranolol glucuronide [18]. The compound typically shows a molecular ion peak at m/z 435, corresponding to its molecular weight [18]. Fragmentation patterns in tandem mass spectrometry (MS/MS) reveal characteristic losses, particularly the neutral loss of the glucuronic acid moiety (176.03 Da), which is a diagnostic feature of glucuronide conjugates [18] [24]. This fragmentation pattern helps in confirming the identity of propranolol glucuronide in complex biological matrices [18].
Infrared (IR) spectroscopy of propranolol glucuronide shows absorption bands characteristic of its functional groups, including hydroxyl, carboxylic acid, ether, and amine functionalities [26]. The IR spectrum is similar to that of propranolol but with additional bands corresponding to the glucuronic acid moiety [26]. Ultraviolet (UV) spectroscopy reveals absorption maxima similar to those of propranolol, primarily due to the naphthalene ring system, which is the main chromophore in the molecule [26].
Spectroscopic Method | Key Characteristics | Analytical Applications |
---|---|---|
NMR Spectroscopy | Characteristic glycoside signals; stereochemistry of glycosidic linkage can be determined by 400-MHz 1H NMR | Structure confirmation, stereochemical analysis of diastereomers |
Mass Spectrometry | Parent ion m/z of 435; characteristic loss of glucuronic acid moiety (loss of 176.03 Da) | Metabolite identification, quantification in biological samples |
IR Spectroscopy | Similar to propranolol with additional bands for glucuronic acid moiety | Functional group identification |
UV Spectroscopy | Similar to propranolol; main absorption peaks in UV region | Detection in biological samples |